3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one is a chemical compound belonging to the class of chromones, which are characterized by their benzopyranone structure. This compound features a fluorophenoxy group and a methoxy substituent, contributing to its unique chemical properties and potential biological activities. The presence of the fluorine atom in the phenoxy group enhances its reactivity and may influence its interaction with biological targets.
3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one is classified as a heterocyclic organic compound. It falls under the broader category of flavonoids, which are known for their diverse biological activities, including antioxidant and anti-inflammatory properties.
The synthesis of 3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one typically involves nucleophilic substitution reactions. A common method includes the reaction of 4-fluorophenol with 7-methoxy-4H-chromen-4-one in the presence of a base such as potassium carbonate. The reaction is generally conducted in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.
The molecular structure of 3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one can be represented by its InChI string:
3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one can participate in various chemical reactions:
The outcomes of these reactions depend significantly on the reagents used and the specific reaction conditions, influencing the formation of various derivatives that could have distinct biological activities.
The mechanism of action for 3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets within biological systems. It is believed to modulate various signaling pathways associated with inflammation and oxidative stress, potentially inhibiting certain enzymes involved in these processes. This makes it a subject of interest for therapeutic research aimed at conditions such as cancer and neurodegenerative diseases.
3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one has several applications in scientific research:
The chromen-4-one (4H-chromen-4-one) scaffold represents a privileged heterocyclic framework in medicinal chemistry, characterized by a benzopyran core with a ketone functionality at position 4. This structure confers remarkable versatility in drug design due to its planar conformation, hydrogen-bond accepting capacity, and metabolic stability. The scaffold's bioisosteric relationship with purine nucleotides facilitates interactions with diverse biological targets, enabling applications across therapeutic areas including antimicrobial, anticancer, and metabolic disease research [1] [9].
Chromen-4-one derivatives exhibit significant structural advantages over their chroman-4-one (2,3-dihydro-4H-chromen-4-one) counterparts. The presence of the C2-C3 double bond enhances π-conjugation and planarity, improving target binding affinity and selectivity. This is exemplified in antitubercular applications where chromen-4-one derivatives demonstrate potent activity against multidrug-resistant Mycobacterium tuberculosis strains through polyketide synthase 13 (Pks13) inhibition, a key enzyme in mycolic acid biosynthesis. Compound 8d (a 4H-chromen-4-one derivative) emerged as a promising lead with an MIC of 0.39 µg/mL against drug-sensitive and multidrug-resistant strains, favorable microsomal stability, and oral bioavailability in murine models [3].
Table 1: Bioactive Chromen-4-one Derivatives and Their Therapeutic Applications
Compound | Substituents | Molecular Weight | Primary Bioactivity | Molecular Target | |
---|---|---|---|---|---|
3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one | 3-(4-F-PhO), 7-OMe | 286.26 g/mol | Under investigation | Not fully characterized | |
Capillarisin (natural lead) | 5,7-OH, 2-(4-OH-PhO) | 284.26 g/mol | Hepatoprotective | Lipid metabolism regulators | [7] |
5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one | 5,7-OMe, 2-(3,4,5-(OMe)₃-PhO) | 372.36 g/mol | Anti-steatotic (IC₅₀: 32.2 µM) | PGC1α upregulation | [7] |
Antitubercular derivative 8d | Not specified | Not disclosed | Antimycobacterial | Pks13 inhibition | [3] |
7-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one (Pratol) | 7-OH, 2-(4-OMe-Ph) | 268.26 g/mol | Antioxidant | Free radical scavenging | [8] |
3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one analog | 3-(2-F-PhO), 7-OH | 272.23 g/mol | Cholinomimetic | M₂ receptors |
The synthetic accessibility of chromen-4-ones further enhances their pharmaceutical utility. Modern approaches include:
Strategic substitution at C-3 and C-7 positions profoundly influences the pharmacodynamics of chromen-4-one derivatives. The compound 3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one exemplifies rational design where:
Fluorophenoxy at C-3:
Methoxy at C-7:
Structure-activity relationship (SAR) studies of hepatoprotective phenoxychromones demonstrate that meta- and para-substitutions on the phenoxy ring significantly enhance bioactivity compared to ortho-substitutions. Electron-donating groups (e.g., methoxy) at the 3',4',5'-positions improve lipid-lowering effects in steatotic hepatocytes by 2.7-fold compared to monosubstituted analogs. Specifically, 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one reduces lipid accumulation in Huh7 cells (IC₅₀ = 32.2 ± 2.1 µM) through upregulation of peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α), a master regulator of fatty acid oxidation [7].
Table 2: Synthetic Routes to Phenoxychromen-4-one Derivatives
Synthetic Method | Key Reagents/Conditions | Intermediates | Yield Range | Advantages | |
---|---|---|---|---|---|
Nucleophilic aromatic substitution | Phenols, K₂CO₃, DMF, 80-120°C | 3-Halo-chromenones | 45-92% | Broad phenol scope, moderate conditions | [7] |
Acid-catalyzed condensation | Piperidine/EtOH reflux | Chroman-4-ones | 60-85% | Single-step, no metal catalysts | [1] |
Transition metal catalysis | Pd(OAc)₂, dppf, CO, 100°C | o-Hydroxyarylacrylic acids | 70-95% | High regioselectivity, tolerance of sensitive groups | [1] |
Dehydrohalogenation-triazole | 1,2,4-Triazole, I₂, base | 2-(1,2,4-Triazol-1-yl) derivatives | 55-78% | Enables non-phenolic nucleophiles | [7] |
Fluorine positioning significantly influences target engagement. Para-fluorination (as in 3-(4-fluorophenoxy) derivatives) maintains molecular symmetry and reduces dipole moment compared to ortho-isomers, potentially explaining superior membrane penetration. Computational analyses indicate the 4-fluorophenoxy group adopts a near-perpendicular orientation (85-92°) relative to the chromenone plane, minimizing steric congestion in the binding pocket [6]. The methoxy group's methylation state also critically impacts cytotoxicity—demethylation to C-7 hydroxy analogs frequently introduces undesirable cytotoxicity (e.g., 63.2 ± 22.3% cell viability reduction in Huh7 cells) without enhancing target engagement [7].
Phenoxychromones occupy a significant niche in ethnopharmacology, particularly within traditional hepatoprotective regimens. The prototypical 2-phenoxychromone capillarisin (5,7-dihydroxy-2-(4-hydroxyphenoxy)-4H-chromen-4-one), isolated from Artemisia capillaris Thunb. (Yin-Chen-Hao), established the pharmacological foundation for this chemotype. Documented in classical Chinese formulations like Yin-Chen-Hao-Tang and Yin-Chen-Wulin-San, capillarisin demonstrated choleretic effects in rat models and protected rat hepatocytes against glycochenodeoxycholic acid-induced apoptosis through glutathione-mediated antioxidant pathways [7].
The structural evolution from natural phenoxychromones to synthetic analogs followed three key phases:
Modern derivatives like 3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one represent strategic departures from natural leads through:
These innovations address key limitations of first-generation phenoxychromones while preserving the core pharmacophore. Contemporary hepatoprotective applications focus on disrupting NAFLD/NASH pathogenesis by simultaneously targeting lipid accumulation (steatosis), insulin resistance, and inflammation—the "multiple hit" paradigm. Unlike natural flavanones (naringenin, eriodictyol) that primarily exert antioxidant effects, synthetic phenoxychromones directly modulate transcriptional regulators of lipid metabolism, particularly PGC1α-mediated fatty acid β-oxidation pathways [7]. The continued refinement of chromen-4-one derivatives exemplifies structure-based optimization bridging traditional medicine and modern drug discovery paradigms.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9